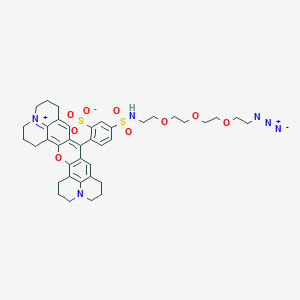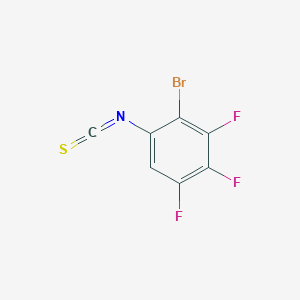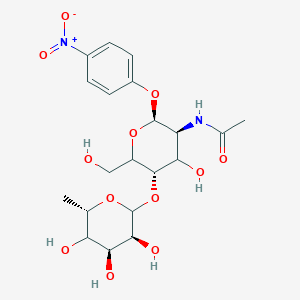
4-Nitrophenyl 2-Acetamido-2-deoxy--4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside is a complex carbohydrate derivative. It is a disaccharide composed of a glucopyranoside and a fucopyranoside unit, linked through a glycosidic bond. This compound is often used in biochemical research as a substrate for enzyme assays, particularly for studying glycosidases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside typically involves multiple steps. The process begins with the preparation of the individual sugar units, followed by their coupling through glycosidic bond formation. The reaction conditions often require the use of protecting groups to prevent unwanted reactions at other hydroxyl groups. Common reagents include glycosyl donors and acceptors, along with catalysts such as silver triflate or boron trifluoride etherate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated synthesis equipment. The use of biocatalysts, such as glycosyltransferases, can also be employed to enhance the efficiency and selectivity of the glycosidic bond formation .
化学反応の分析
Types of Reactions
4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: Enzymatic or acidic hydrolysis can cleave the glycosidic bond, yielding the individual sugar units.
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Enzymes such as glycosidases or acids like hydrochloric acid.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Hydrolysis: Produces individual sugar units, such as 2-acetamido-2-deoxy-beta-D-glucopyranose and alpha-L-fucopyranose.
Oxidation: Produces nitroso or nitro derivatives of the nitrophenyl group.
Reduction: Produces amino derivatives of the nitrophenyl group.
科学的研究の応用
4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside is widely used in scientific research, particularly in the following fields:
Chemistry: As a substrate for studying glycosidase activity and enzyme kinetics.
Biology: In the investigation of carbohydrate metabolism and glycosylation processes.
Medicine: For developing diagnostic assays for diseases related to glycosidase deficiencies.
Industry: In the production of bioactive compounds and as a standard for quality control in biochemical assays.
作用機序
The compound acts as a substrate for glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. The enzymatic action cleaves the glycosidic bond, releasing 4-nitrophenolate, which can be measured spectrophotometrically at 405 nm. This reaction is used to quantify enzyme activity and study enzyme kinetics .
類似化合物との比較
Similar Compounds
- 4-Nitrophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside
- 4-Nitrophenyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside
- 4-Nitrophenyl N-acetyl-beta-D-glucosaminide
Uniqueness
4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside is unique due to the presence of the fucopyranosyl unit, which is less common in similar compounds. This structural feature allows it to
特性
分子式 |
C20H28N2O12 |
|---|---|
分子量 |
488.4 g/mol |
IUPAC名 |
N-[(2S,3S,5S)-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[(3S,4S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C20H28N2O12/c1-8-14(25)16(27)17(28)20(31-8)34-18-12(7-23)33-19(13(15(18)26)21-9(2)24)32-11-5-3-10(4-6-11)22(29)30/h3-6,8,12-20,23,25-28H,7H2,1-2H3,(H,21,24)/t8-,12?,13-,14?,15?,16-,17-,18+,19+,20?/m0/s1 |
InChIキー |
JQGZMRCVWYGGHU-BUJSECFESA-N |
異性体SMILES |
C[C@H]1C([C@@H]([C@@H](C(O1)O[C@@H]2C(O[C@H]([C@H](C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13716406.png)
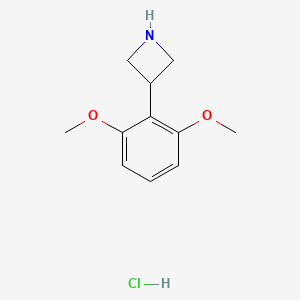
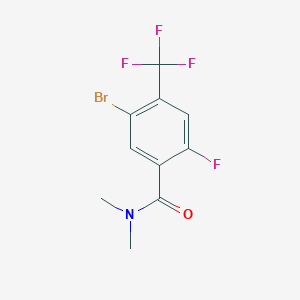
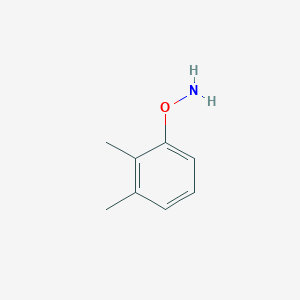
![1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13716440.png)
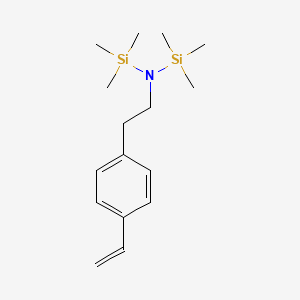
![6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13716447.png)

![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)
![1-tert-Butyl 4-Ethyl 5-[(1-Phenylethyl)amino]-4-cycloheptene-1,4-dicarboxylate](/img/structure/B13716471.png)


